
2-Nitro-6-(trifluoromethyl)benzoylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-6-(trifluoromethyl)benzoylacetonitrile is an organic compound with the molecular formula C10H5F3N2O3. This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a benzoylacetonitrile moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-6-(trifluoromethyl)benzoylacetonitrile typically involves the nitration of 6-(trifluoromethyl)benzoylacetonitrile. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability and cost-effectiveness of the production process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo oxidation reactions, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine, 2-Amino-6-(trifluoromethyl)benzoylacetonitrile, under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents under elevated temperatures.
Major Products:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-Amino-6-(trifluoromethyl)benzoylacetonitrile.
Substitution: Formation of substituted benzoylacetonitrile derivatives.
Applications De Recherche Scientifique
2-Nitro-6-(trifluoromethyl)benzoylacetonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Nitro-6-(trifluoromethyl)benzoylacetonitrile depends on its specific application. In chemical reactions, the nitro and trifluoromethyl groups influence the reactivity and stability of the compound. The nitro group can act as an electron-withdrawing group, affecting the compound’s electrophilicity and nucleophilicity. In biological systems, the compound’s interactions with molecular targets and pathways are determined by its structural features and functional groups.
Comparaison Avec Des Composés Similaires
2-Nitrobenzoylacetonitrile: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
6-(Trifluoromethyl)benzoylacetonitrile: Lacks the nitro group, affecting its chemical behavior and applications.
2-Amino-6-(trifluoromethyl)benzoylacetonitrile: The reduced form of the compound, with different chemical and biological properties.
Uniqueness: 2-Nitro-6-(trifluoromethyl)benzoylacetonitrile is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric effects. These features make it a valuable compound in various chemical transformations and research applications.
Propriétés
Formule moléculaire |
C10H5F3N2O3 |
|---|---|
Poids moléculaire |
258.15 g/mol |
Nom IUPAC |
3-[2-nitro-6-(trifluoromethyl)phenyl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)6-2-1-3-7(15(17)18)9(6)8(16)4-5-14/h1-3H,4H2 |
Clé InChI |
BWYKKBDOVMEKFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)CC#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


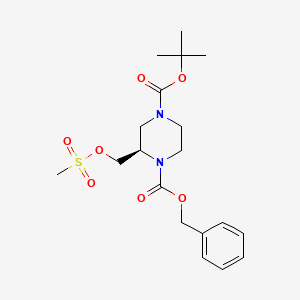
![3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one](/img/structure/B12861518.png)
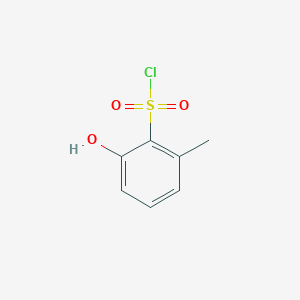

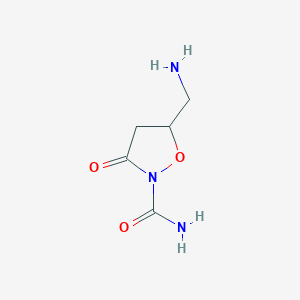
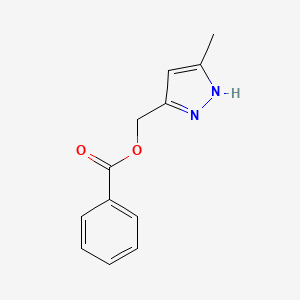
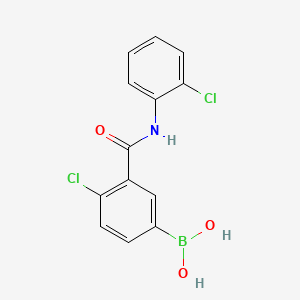

![2-Bromo-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12861552.png)
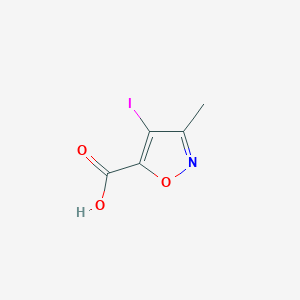

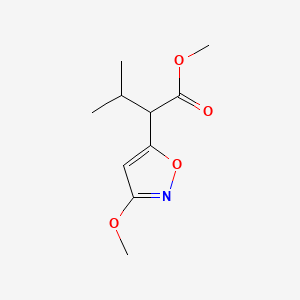
![4-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12861578.png)

